2-methyl-2-phenylpropanoic acid

Regioselective bromination Pharmaceutical intermediate Fexofenadine synthesis

Essential for fexofenadine and bilastine APIs, this achiral, quaternary α-carbon acid eliminates racemization and ensures regiocontrol. Prioritize ≥98% purity for reliable Friedel-Crafts and bromination steps, as specified in US9334223B2. Avoids the chiral resolution required for 2-arylpropanoic analogs, streamlining QC and route design.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 826-55-1
Cat. No. B140370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-2-phenylpropanoic acid
CAS826-55-1
Synonymsα,α-Dimethylbenzeneacetic Acid;  α-Methylhydratropic Acid;  2,2-Dimethyl-2-phenylacetic Acid;  2-Methyl-2-phenylpropanoic Acid;  2-Methyl-2-phenylpropionic Acid;  2-Phenyl-2-methylpropionic Acid;  NSC 28952;  NSC 29095;  TH 4161;  α,α-Dimethylphenylacetic Aci
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)C(=O)O
InChIInChI=1S/C10H12O2/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12)
InChIKeyYYEROYLAYAVZNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-phenylpropanoic Acid (CAS 826-55-1): Procurement Baseline for Pharmaceutical Intermediate Applications


2-Methyl-2-phenylpropanoic acid (CAS 826-55-1), also designated α,α-dimethylphenylacetic acid or 2-phenylisobutyric acid, is an aromatic monocarboxylic acid with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol [1]. The compound is characterized by a quaternary α-carbon substituted with both a methyl and a phenyl group, a structural feature that eliminates α-proton chirality and confers distinct reactivity in electrophilic aromatic substitution [2]. It is principally utilized as a key pharmaceutical intermediate in the industrial synthesis of the second-generation antihistamines fexofenadine hydrochloride and bilastine, wherein it serves as the core phenylalkylcarboxylic acid building block [3][4].

Why 2-Methyl-2-phenylpropanoic Acid (826-55-1) Cannot Be Replaced by Structurally Related Analogs


Substitution with close structural analogs such as 2-phenylpropanoic acid (hydratropic acid, CAS 492-37-5) or 2-(4-methylphenyl)propanoic acid (CAS 938-94-3) is not viable in the target synthetic pathways. The geminal dimethyl substitution at the α-position in 2-methyl-2-phenylpropanoic acid is structurally essential for the subsequent construction of the diphenylmethane pharmacophore in fexofenadine and bilastine [1]. Analogs lacking this quaternary α-carbon undergo divergent reactivity, particularly in Friedel-Crafts alkylation and bromination steps, yielding regioisomeric mixtures incompatible with downstream process specifications [2]. Furthermore, the absence of an α-hydrogen eliminates racemization and chiral resolution concerns that complicate processes using 2-arylpropanoic acid analogs, thereby simplifying both synthetic route design and analytical quality control [3].

2-Methyl-2-phenylpropanoic Acid (826-55-1): Quantified Differentiation Evidence Against Analogs


Regioselective Para-Bromination Yields Single Isomer for Fexofenadine Synthesis

2-Methyl-2-phenylpropanoic acid undergoes selective para-bromination in aqueous medium to yield 2-(4-bromophenyl)-2-methylpropanoic acid as the predominant product, with ortho- and meta-isomers present only as trace impurities that are substantially removable [1]. In contrast, the unsubstituted analog 2-phenylpropanoic acid (CAS 492-37-5) lacks the steric and electronic directing effects of the geminal dimethyl group, resulting in competitive ortho- and para-bromination with significantly higher ortho/para isomer ratios that complicate purification [2].

Regioselective bromination Pharmaceutical intermediate Fexofenadine synthesis

Absence of Chiral Center Eliminates Enantiomeric Purity Requirements

2-Methyl-2-phenylpropanoic acid possesses a quaternary α-carbon bearing two methyl substituents and a phenyl group, resulting in the absence of a stereogenic center [1]. By comparison, 2-phenylpropanoic acid (CAS 492-37-5) and 2-(4-methylphenyl)propanoic acid (CAS 938-94-3) contain an α-hydrogen and therefore exist as racemic mixtures that require enantiomeric separation or chiral analytical methods [2][3].

Achiral intermediate Process simplification Analytical quality control

Purification via Amine Salt Crystallization Enables High-Purity Derivative Production

US Patent US9334223B2 describes a purification process for 2-phenyl-2-methyl-propanoic acid derivatives wherein the formation of amine salts (specifically with cyclohexylamine or dicyclohexylamine) enables selective crystallization and separation of desired para-substituted isomers from undesired ortho- and meta-isomers [1]. This method achieves derivative purity suitable for fexofenadine hydrochloride manufacturing on industrial scale. Analogs such as 2-phenylpropanoic acid, lacking the gem-dimethyl substitution, do not form crystalline amine salts with comparable selectivity for regioisomer discrimination [2].

Crystallization purification Pharmaceutical intermediate Isomer separation

Dual Pharmaceutical Application in Two Distinct Antihistamine APIs

2-Methyl-2-phenylpropanoic acid serves as the core building block for two distinct second-generation antihistamine APIs: fexofenadine hydrochloride (marketed as Allegra®) [1][2] and bilastine [3]. Analogs such as 2-(4-methylphenyl)propanoic acid and 2-phenylpropanoic acid are not documented as intermediates in either synthesis, representing a substantive application-specific differentiation [4].

Fexofenadine intermediate Bilastine intermediate Pharmaceutical supply chain

High-Purity Commercial Specifications Support Pharmaceutical Manufacturing Requirements

Commercial-grade 2-methyl-2-phenylpropanoic acid is routinely supplied at ≥98.0% purity by HPLC and GC/T analysis, with some manufacturers offering ≥99.5% (HPLC) material with moisture content ≤0.2% by Karl Fischer titration [1][2]. The compound is isolated as a white to off-white crystalline solid with a melting point range of 80-82°C (or 82-85°C per alternative specifications) [3][4].

Quality specifications Pharmaceutical intermediate Procurement standards

2-Methyl-2-phenylpropanoic Acid (826-55-1): Evidence-Based Procurement Application Scenarios


Fexofenadine Hydrochloride API Manufacturing

2-Methyl-2-phenylpropanoic acid is the established starting material for fexofenadine hydrochloride production, wherein selective para-bromination yields 2-(4-bromophenyl)-2-methylpropanoic acid as the key intermediate [1]. The geminal dimethyl substitution ensures regioisomeric control and simplifies purification, as documented in US Patent US9334223B2 which describes amine salt crystallization for removal of ortho- and meta-isomer impurities [2]. Procurement for this application should prioritize HPLC purity ≥98.0% and low residual solvent content.

Bilastine Synthesis Program

Recent patent literature (JP2023167001A) identifies 2-methyl-2-phenylpropanoic acid derivatives as production intermediates for bilastine, a second-generation antihistamine [3]. The synthetic route employs this scaffold for construction of the benzhydryl pharmacophore characteristic of bilastine's structure. This emerging application provides a secondary commercial outlet beyond the established fexofenadine supply chain.

Analytical Method Development and Reference Standard Procurement

Given the achiral nature of 2-methyl-2-phenylpropanoic acid, analytical method development is substantially simplified compared to chiral 2-arylpropanoic acid analogs. No chiral stationary phases or enantiomeric resolution steps are required for purity assessment, enabling straightforward reversed-phase HPLC methods with conventional C18 columns [4]. This characteristic reduces analytical method validation costs and facilitates procurement of high-purity reference standards for pharmaceutical quality control laboratories.

Specialty Organic Synthesis Building Block

The quaternary α-carbon and carboxylic acid functionality of 2-methyl-2-phenylpropanoic acid enable its use as a sterically hindered aromatic acid building block in specialty organic synthesis. The compound has been utilized to produce thiomorpholine derivatives with reported anti-inflammatory properties relevant to bowel disease research . This application diversifies procurement utility beyond antihistamine intermediate supply.

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